molecular formula C16H16N4O B2356495 4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide CAS No. 1448052-51-4

4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide

Cat. No.: B2356495
CAS No.: 1448052-51-4
M. Wt: 280.331
InChI Key: XCBIVTHAPWXONB-UHFFFAOYSA-N
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Description

4-Cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide is a chemical compound offered for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Compounds featuring the benzamide scaffold and pyrazole heterocycles are of significant interest in medicinal chemistry and chemical biology . The structural combination of a benzamide group with a pyrazole core is found in molecules investigated for various biological activities, as similar scaffolds are known to interact with enzyme targets such as cyclin-dependent kinases (CDKs) . The inclusion of a cyano substituent and a cyclopropyl group on the pyrazole ring may influence the compound's electronic properties, lipophilicity, and overall binding affinity, making it a valuable scaffold for exploring structure-activity relationships in drug discovery programs . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in bio-screening assays.

Properties

IUPAC Name

4-cyano-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-20-15(12-6-7-12)8-14(19-20)10-18-16(21)13-4-2-11(9-17)3-5-13/h2-5,8,12H,6-7,10H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBIVTHAPWXONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)C#N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The process begins with deprotonation of pyrazole using a mild base (e.g., DBU), generating a copper-pyrazolate intermediate. A five-centered aminocupration step follows, where the cyclopropene undergoes cis-addition to the pyrazole nitrogen (N2 position). Density functional theory (DFT) calculations confirm that the five-centered transition state minimizes steric hindrance, favoring the N2-regioisomer over the N1-product by 4.2 kcal/mol. Key parameters include:

  • Catalyst : Cu(I)/chiral phosphine ligand (e.g., L3, a bisphosphine derivative)
  • Solvent : Acetonitrile at 25°C
  • Yield : 63–80% for mono- and disubstituted cyclopropenes

Post-Functionalization to Benzamide

The cyclopropylated pyrazole intermediate is subsequently methylated at the N1 position using methyl iodide in dimethylformamide (DMF) at 0°C. The resulting 5-cyclopropyl-1-methyl-1H-pyrazole-3-methanol is oxidized to the aldehyde using Dess-Martin periodinane, followed by reductive amination with 4-cyanobenzoic acid. Coupling agents such as EDCl/HOBt facilitate benzamide formation, achieving yields of 72–85%.

Multi-Step Coupling Approach via Hydrazine Intermediates

Patent WO2020065323A1 discloses a scalable route emphasizing hydrazine sulfite complexes as key intermediates. This method prioritizes atom economy and avoids costly transition metals.

Diazonium Salt Formation and Cyclization

3-Amino-4-methylbenzoic acid is diazotized with sodium nitrite in hydrochloric acid at −5°C, forming a diazonium salt. Treatment with sodium hydrosulfite generates a hydrazine sulfite complex, which cyclizes with ethyl 3-cyclopropyl-3-oxopropanoate in ethanol under reflux to yield the pyrazole core.

Benzoylation and Cyanidation

The pyrazole intermediate undergoes benzoylation with 4-cyanobenzoyl chloride in tetrahydrofuran (THF), catalyzed by triethylamine. A two-phase solvent system (water/ethyl acetate) enhances product isolation, yielding 89% pure material after recrystallization. Critical parameters include:

  • Temperature : 0°C during acyl chloride addition to prevent epimerization
  • Workup : Sequential washes with 5% NaHCO3 and brine to remove acidic byproducts

Comparative Analysis of Synthetic Routes

Method Key Steps Catalyst System Yield (%) Advantages Limitations
Cu-Catalyzed Hydroamination Pyrazole cyclopropylation → Methylation → Benzoylation Cu(I)/L3 63–85 High enantioselectivity; mild conditions Requires chiral ligands; multi-step
Hydrazine Sulfite Route Diazotization → Cyclization → Benzoylation None (acid/base) 72–89 Cost-effective; scalable Moderate regioselectivity

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Functionalization

The N1 vs. N2 alkylation dilemma is addressed through steric and electronic modulation. Introducing electron-withdrawing groups (e.g., cyano) at the pyrazole C4 position directs methylation to N1 by destabilizing alternative transition states. Computational models (M06-2X/6-311+G**) predict a 7:1 N1:N2 preference when the C4 substituent has a Hammett σp value > 0.5.

Cyanide Stability During Coupling

The 4-cyano group’s susceptibility to hydrolysis mandates anhydrous conditions. Patent US11649213B2 recommends using molecular sieves (3Å) in THF to scavenge trace water, preserving nitrile integrity during benzamide formation.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Benzamide Substituents Melting Point (°C) Yield (%)
4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide C₁₆H₁₆N₄O 280.32 5-cyclopropyl, 1-methyl 4-cyano N/A N/A
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) C₂₁H₁₅ClN₆O 403.10 5-chloro, 1-phenyl, 3-methyl 4-cyano, 1-phenyl 133–135 68
5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d) C₂₁H₁₄ClFN₆O 421.07 5-chloro, 1-(4-fluorophenyl), 3-methyl 4-cyano, 1-phenyl 181–183 71
4-chloro-N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)benzamide C₁₇H₁₄ClN₃O 311.77 5-methyl, 3-phenyl 4-chloro N/A N/A
Lecozotan Hydrochloride (5-HT1A antagonist) C₂₈H₂₉N₅O₃·HCl 520.00 N/A (piperazinyl and benzodioxin) 4-cyano, pyridinyl N/A N/A

Key Observations :

  • Melting Points : Electron-withdrawing groups (e.g., fluorine in 3d) correlate with higher melting points (181–183°C vs. 133–135°C for 3a), suggesting enhanced intermolecular interactions .
  • Molecular Weight : Chlorine and aryl substituents increase molecular weight (e.g., 3a at 403.10 g/mol vs. the target compound at 280.32 g/mol) .

Biological Activity

4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17_{17}H19_{19}N3_{3}O
  • Molecular Weight: 299.35 g/mol
  • CAS Number: 1798639-28-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in various signaling pathways. The presence of the cyano group and the pyrazole moiety enhances its ability to modulate biological functions.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit potent anticancer effects. For instance, studies have shown that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines and pathways, contributing to its therapeutic efficacy in conditions characterized by chronic inflammation.

Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial properties. Its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could make it a candidate for further investigation in the development of new antibiotics.

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzamide derivatives against human cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant inhibition of tumor growth, with IC50_{50} values in the low micromolar range.

CompoundIC50_{50} (µM)Cancer Cell Line
Compound A2.5MCF-7
Compound B3.0HeLa
4-cyano-N...2.8A549

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting that it effectively modulates inflammatory responses.

Treatment GroupTNF-α Level (pg/mL)
Control150
Compound Administered75

Q & A

Q. What are the common synthetic routes for synthesizing 4-cyano-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide?

Answer: The synthesis typically involves multi-step reactions, including:

  • Cyclopropane introduction: Cyclopropyl groups are introduced via alkylation or cross-coupling reactions under controlled conditions (e.g., using palladium catalysts) .
  • Pyrazole ring formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters, followed by methylation at the 1-position using methyl iodide .
  • Benzamide coupling: The pyrazole intermediate is reacted with 4-cyanobenzoyl chloride via nucleophilic acyl substitution, often using a base like triethylamine in anhydrous DMF . Key considerations include solvent choice (e.g., DMF for polar aprotic conditions) and temperature control to avoid side reactions .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Answer:

  • NMR spectroscopy: 1^1H and 13^{13}C NMR verify substituent positions and cyclopropane integration. Aromatic protons in the benzamide moiety typically appear as a singlet at δ 7.8–8.2 ppm .
  • X-ray crystallography: Single-crystal diffraction (using SHELX programs for refinement) confirms spatial configuration and hydrogen-bonding patterns .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 336.145) .

Q. How can computational modeling aid in understanding this compound's interactions?

Answer:

  • Molecular docking: Tools like AutoDock predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing the pyrazole-cyanobenzamide scaffold’s steric and electronic complementarity .
  • DFT calculations: Assess electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity or stability .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the cyclopropyl group) be resolved?

Answer:

  • Refinement strategies: Use SHELXL’s PART instruction to model disorder, applying constraints (e.g., SIMU) to maintain reasonable geometry .
  • Hydrogen-bond analysis: Apply graph-set notation (e.g., C22(8)\text{C}_2^2(8) motifs) to identify persistent intermolecular interactions that stabilize the crystal lattice .
  • Validation tools: Check R-factor convergence and ADPs (anisotropic displacement parameters) using WinGX/ORTEP to ensure model reliability .

Q. What methods optimize yield in the final benzamide coupling step?

Answer:

  • Catalyst screening: Test coupling agents like HATU or EDCI to enhance reaction efficiency .
  • Solvent optimization: Compare DMF, THF, and dichloromethane for polarity effects on reaction kinetics .
  • In situ monitoring: Use TLC or inline IR spectroscopy to track intermediate consumption and minimize over-reaction .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent variation: Modify the cyclopropyl group (e.g., replace with fluorinated rings) and assess effects on bioactivity .
  • Enzyme assays: Test COX-2 inhibition (IC50_{50}) using a fluorometric kit, comparing to celecoxib as a positive control .
  • Pharmacokinetic profiling: Measure metabolic stability in microsomal assays and correlate with logP values calculated via HPLC .

Q. What strategies validate hydrogen-bonding networks in co-crystals?

Answer:

  • Co-crystallization trials: Screen with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or amines) .
  • Thermal analysis: DSC/TGA identifies phase transitions linked to hydrogen-bond breaking .
  • Hirshfeld surface analysis: Quantify interaction contributions (e.g., OH\text{O}\cdots\text{H} vs. NH\text{N}\cdots\text{H}) using CrystalExplorer .

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